H-Glu-Gly-Arg-chloromethylketone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H25ClN6O5 |
|---|---|
Molecular Weight |
392.84 g/mol |
IUPAC Name |
(4S)-4-amino-5-[[2-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C14H25ClN6O5/c15-6-10(22)9(2-1-5-19-14(17)18)21-11(23)7-20-13(26)8(16)3-4-12(24)25/h8-9H,1-7,16H2,(H,20,26)(H,21,23)(H,24,25)(H4,17,18,19)/t8-,9-/m0/s1 |
InChI Key |
LLKJHSDOKTVQNQ-IUCAKERBSA-N |
SMILES |
C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N |
Isomeric SMILES |
C(C[C@@H](C(=O)CCl)NC(=O)CNC(=O)[C@H](CCC(=O)O)N)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)CCl)NC(=O)CNC(=O)C(CCC(=O)O)N)CN=C(N)N |
Synonyms |
(S)-4-amino-5-((2-(((S)-1-chloro-6-((diaminomethylene)amino)-2-oxohexan-3-yl)amino)-2-oxoethyl)amino)-5-oxopentanoic acid dihydrochloride |
Origin of Product |
United States |
The Landscape of Peptidyl Chloromethylketone Inhibitors As Biochemical Tools
Peptidyl chloromethylketones are a class of synthetic, irreversible inhibitors of serine and cysteine proteases. Their design is based on the substrate specificity of the target enzyme. A peptide sequence, recognized by the protease's active site, is linked to a chloromethylketone (-CH2Cl) group. This reactive group acts as a "warhead," forming a covalent bond with a critical amino acid residue in the enzyme's catalytic center, typically a histidine or cysteine. This targeted and irreversible inactivation makes peptidyl chloromethylketones powerful tools for elucidating the roles of specific proteases in complex biological systems.
The general mechanism of inhibition involves the peptide portion of the inhibitor guiding it to the active site of the specific protease. Once positioned, the chloromethylketone moiety undergoes nucleophilic attack by a highly reactive residue in the catalytic triad (B1167595) of the protease, most commonly a histidine. This results in the formation of a stable, covalent adduct, rendering the enzyme catalytically inactive. The specificity of the inhibitor is primarily determined by the amino acid sequence of the peptide, which mimics the natural substrate of the target protease.
The Significance of H Glu Gly Arg Chloromethylketone Egr Cmk/ggack As a Serine Protease Probe
Traditional Solution-Phase Synthesis Approaches for Peptidyl Chloromethylketones
Solution-phase peptide synthesis was the pioneering method for creating peptides before the advent of solid-phase techniques. nih.gov This approach involves the sequential coupling of amino acids in a homogenous solution, followed by purification of the intermediate peptide after each step. While often laborious due to the need for repeated purifications, solution-phase synthesis remains relevant for certain peptides, particularly those with structures that are not amenable to solid-phase synthesis. nih.gov
The general strategy for synthesizing peptidyl chloromethylketones in solution involves building the peptide backbone and then introducing the chloromethylketone group at the C-terminus. This can be achieved by reacting the corresponding protected peptide acid with diazomethane (B1218177) to form a diazomethylketone, which is then treated with hydrochloric acid to yield the chloromethylketone. Protecting groups are crucial throughout this process to prevent unwanted side reactions at the reactive side chains of the amino acids. organic-chemistry.orgnumberanalytics.com
Solid-Phase Peptide Synthesis Strategies for Chloromethylketones
Solid-phase peptide synthesis (SPPS), developed by Merrifield, has become the dominant method for peptide synthesis due to its efficiency and amenability to automation. nih.govyoutube.com In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin, and the peptide chain is elongated by sequential addition of protected amino acids. jacsdirectory.com After each coupling step, excess reagents and by-products are removed by simple washing and filtration. jacsdirectory.com
Inverse Solid-Phase Peptide Synthesis for C-Terminal Modification
A significant challenge in synthesizing C-terminally modified peptides like chloromethylketones using standard SPPS is that the C-terminus is typically attached to the solid support. To overcome this, a strategy known as inverse or reverse solid-phase peptide synthesis (ISPPS) can be employed. nih.govgoogle.com In ISPPS, the peptide is synthesized in the N-to-C direction, leaving the C-terminal carboxyl group free for modification after the peptide chain has been assembled. nih.govnih.gov
This approach allows for the direct chemical modification of the C-terminus to introduce the chloromethylketone functionality. google.com However, a major drawback of the N-to-C synthesis direction is the increased risk of racemization of the amino acid residues during the coupling steps. nih.govacs.org
Functional Group Protection and Derivatization for Chloromethylketone Moiety
The synthesis of peptidyl chloromethylketones requires careful selection and use of protecting groups to prevent unwanted reactions with the amino acid side chains and the N-terminus. organic-chemistry.orgquimicaorganica.org Common protecting groups for the amine groups of amino acids include Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl). organic-chemistry.org The choice of protecting group strategy depends on the specific synthetic route and the desired cleavage conditions.
The chloromethylketone moiety itself is introduced by derivatizing the C-terminal carboxylic acid. One common method involves the conversion of the carboxylic acid to a diazoketone, which is then treated with HCl to form the chloromethylketone. This final derivatization step is typically performed after the peptide has been assembled and cleaved from the solid support.
Preparation of Labeled and Unlabeled this compound Derivatives (e.g., Dansyl-Glu-Gly-Arg-chloromethylketone)
Labeled derivatives of this compound are valuable tools for biochemical and cellular studies. chemimpex.com A prominent example is Dansyl-Glu-Gly-Arg-chloromethylketone, which incorporates a fluorescent dansyl group. chemimpex.commedchemexpress.com The synthesis of this derivative follows the general principles of peptide synthesis, with the dansyl group being introduced at the N-terminus of the glutamic acid residue.
The preparation typically involves coupling dansyl chloride to the free amino group of the N-terminal glutamic acid of the fully assembled and protected peptide, either in solution or while still attached to the solid-phase resin. The subsequent steps of deprotection and C-terminal modification to form the chloromethylketone are then carried out.
Table 1: Examples of this compound Derivatives
| Derivative Name | Label | Purpose |
| This compound | Unlabeled | Irreversible inhibitor of proteases like uPA and Factor Xa. scbt.comebi.ac.uk |
| Dansyl-Glu-Gly-Arg-chloromethylketone | Fluorescent (Dansyl) | Fluorescent probe for studying enzyme activity and inhibition. chemimpex.commedchemexpress.com |
Analytical Characterization Methods for this compound Analogs
The purity and identity of synthesized this compound and its analogs are confirmed using a variety of analytical techniques. High-performance liquid chromatography (HPLC) is widely used to assess the purity of the final peptide product. Mass spectrometry (MS) is employed to confirm the molecular weight of the synthesized compound, ensuring that the correct peptide sequence and modifications are present. Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, confirming the connectivity of the atoms and the stereochemistry of the chiral centers.
Table 2: Analytical Methods for Characterization
| Analytical Technique | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |
| Mass Spectrometry (MS) | Molecular weight determination and sequence verification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation of stereochemistry. |
| Amino Acid Analysis | Determination of the amino acid composition of the peptide. |
Molecular Mechanism of Serine Protease Inhibition by H Glu Gly Arg Chloromethylketone
Irreversible Covalent Inhibition via Active Site Alkylation
H-Glu-Gly-Arg-chloromethylketone functions as an irreversible inhibitor by forming a stable covalent bond with the target enzyme. glpbio.com This mechanism-based inactivation, also known as affinity labeling, occurs after the inhibitor binds to the enzyme's active site. The key to this process is the chloromethylketone (-CH2Cl) moiety attached to the C-terminus of the arginine residue. This group is an effective alkylating agent. Once the inhibitor is properly positioned within the active site, the chloromethyl group becomes susceptible to nucleophilic attack by a residue in the enzyme's catalytic center. medchemexpress.comlabome.com This attack results in the formation of a covalent linkage and the displacement of the chlorine atom, permanently disabling the enzyme's catalytic machinery.
Specific Alkylation of Active Site Histidine Residues
The catalytic activity of serine proteases relies on a "catalytic triad" of amino acids, typically consisting of serine, histidine, and aspartate. labome.com this compound specifically targets the histidine residue of this triad (B1167595). sigmaaldrich.comnih.gov The nitrogen atom (N-3) of the histidine's imidazole (B134444) ring acts as the nucleophile that attacks the carbon of the chloromethyl group. nih.gov This alkylation of the active-site histidine prevents it from performing its essential role in the catalytic cycle, which involves activating the serine residue for nucleophilic attack on the substrate. labome.com The result is a catalytically inert enzyme-inhibitor complex. Kinetic studies on the inhibition of two-chain urokinase-type plasminogen activator (tcu-PA) by this compound have demonstrated a two-step irreversible reaction with an inhibition constant (Ki) of 5.0 x 10⁻⁶ M and a second-order rate constant (k₂) of 0.05 s⁻¹. nih.gov
Substrate Mimicry and Active Site Recognition
The inhibitor's specificity is derived from its peptidyl portion (Glu-Gly-Arg), which mimics the sequence of a natural substrate recognized by the target protease. This allows the inhibitor to be selectively guided to the active site of specific enzymes.
The arginine (Arg) residue at the P1 position (the residue immediately preceding the cleavage site in a substrate) is the primary determinant of specificity for trypsin-like serine proteases. bohrium.com The active site of these enzymes contains a deep, negatively charged S1 specificity pocket. The long, positively charged guanidinium (B1211019) side chain of the inhibitor's P1 arginine residue fits snugly into this pocket. A crucial interaction is the formation of a salt bridge with the carboxylate side chain of a conserved aspartic acid residue at the bottom of the S1 pocket (Asp-189 in trypsin). nih.govresearchgate.net This strong electrostatic interaction anchors the inhibitor firmly and correctly in the active site, positioning the chloromethylketone group for its reaction with the catalytic histidine. nih.gov
The table below summarizes the key interactions between the inhibitor and the enzyme's active site.
| Inhibitor Residue (Position) | Enzyme Subsite | Key Interacting Enzyme Residue(s) | Type of Interaction |
| Arginine (P1) | S1 Pocket | Aspartic Acid (e.g., Asp-189) | Salt bridge, Hydrogen bonds |
| Glycine (P2) | S2 Pocket | Various backbone/side-chain atoms | van der Waals forces |
| Glutamic Acid (P3) | S3 Pocket | Various backbone/side-chain atoms | Electrostatic, Hydrogen bonds |
Conformational Changes Induced Upon this compound Binding
The binding of a ligand, such as an inhibitor, to an enzyme can induce conformational changes in the protein's structure. nih.govnih.gov While the initial recognition may follow a "lock-and-key" model, the subsequent formation of the covalent bond is often associated with an "induced fit," where the enzyme's structure adapts to stabilize the inhibitor complex. nih.gov For some serine proteases, the binding of irreversible inhibitors promotes a transition from a more flexible "open" conformation to a more rigid "closed" state. mdpi.com Evidence for such a change comes from studies showing that urokinase, when modified by this compound, possesses increased thermal stability compared to the native enzyme. sigmaaldrich.com This suggests that the covalently bound inhibitor locks the enzyme into a more stable, and therefore altered, conformation.
Enzymatic Targets and Biochemical Inhibition Studies with H Glu Gly Arg Chloromethylketone
Urokinase-type Plasminogen Activator (uPA)
Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in fibrinolysis by converting plasminogen to the active enzyme plasmin. nih.gov H-Glu-Gly-Arg-chloromethylketone has been extensively studied as an inhibitor of uPA. glpbio.comchemimpex.comebi.ac.uk
Specificity and Potency of this compound as a uPA Inhibitor
The specificity of this compound for uPA is attributed to the peptide sequence (Glu-Gly-Arg), which mimics the natural substrate recognition sequence for the enzyme. nih.gov The arginine residue fits into the S1 specificity pocket of uPA, which is similar to that of trypsin. nih.gov Following this initial binding, the chloromethylketone moiety reacts with the nearby histidine residue in the catalytic triad (B1167595), forming a stable covalent bond. nih.gov
Kinetic studies have demonstrated the high potency of this inhibitor. The apparent second-order rate constant for the inhibition of two-chain uPA (tcu-PA) is approximately 10(4) M-1 s-1. nih.gov This rapid rate of inactivation underscores the efficiency of this compound as a uPA inhibitor.
Interactive Data Table: Inhibition of uPA by this compound
| Parameter | Value | Enzyme Form | Inhibition Type | Reference |
| Second-order rate constant | ~10(4) M-1 s-1 | Two-chain uPA (tcu-PA) | Irreversible | nih.gov |
| Ki | 5.0 x 10(-6) M | Two-chain uPA (tcu-PA) | Irreversible (two-step) | nih.gov |
| k2 | 0.05 s-1 | Two-chain uPA (tcu-PA) | Irreversible (two-step) | nih.gov |
| Ki | 1.3 x 10(-6) M | Single-chain uPA (scu-PA) | Competitive | nih.gov |
Differential Reactivity with Single-Chain and Two-Chain Forms of uPA
This compound exhibits differential reactivity with the single-chain (scu-PA) and two-chain (tcu-PA) forms of urokinase-type plasminogen activator. nih.gov While tcu-PA is the active form of the enzyme, scu-PA is the zymogen, or inactive precursor. nih.gov
The interaction of this compound with tcu-PA results in irreversible inhibition. nih.gov This occurs through a two-step reaction mechanism, where the inhibitor first binds to the active site and then forms a covalent bond with the active-site histidine. nih.gov Kinetic analysis of this interaction has determined an inhibition constant (Ki) of 5.0 x 10⁻⁶ M and a second-order rate constant (k2) of 0.05 s⁻¹. nih.gov
In contrast, the interaction with scu-PA is characterized by competitive inhibition, with a Ki of 1.3 x 10⁻⁶ M. nih.gov This inhibition is reversible, and full enzymatic activity can be restored upon removal of the inhibitor. nih.gov This difference in reactivity suggests that the active site of scu-PA is not as accessible or reactive to the inhibitor as the active site of tcu-PA, supporting the hypothesis that these two forms of uPA have intrinsically different enzymatic properties. nih.gov
Impact on uPA Thermal Stability and Domain Interactions in Research Models
The binding of this compound to urokinase-type plasminogen activator (uPA) has a significant impact on the enzyme's thermal stability and the interaction between its domains. sigmaaldrich.comnih.gov Studies using fluorescence spectroscopy and calorimetry have shown that the covalent modification of uPA with this inhibitor leads to a substantial increase in the enzyme's melting temperature. nih.gov
This stabilizing effect is attributed to the cross-linking of the two domains of the protease by the inhibitor. nih.gov The tethered tripeptide of the inhibitor binds to the active site, causing the two domains to merge into a more cooperative and stable structure. nih.gov This increased stability is also evident in the protection of the interacting domains of urokinase from acid-induced decooperation. nih.gov
Interestingly, the unfolding and refolding of Glu-Gly-Arg-cmk-urokinase at pH 4.5 exhibit hysteresis. nih.gov Upon cooling after the initial melting, the inhibitor-bound protein refolds at a temperature similar to the uninhibited enzyme. nih.gov It is only after the native structure is reformed that the peptide moiety of the inhibitor re-binds and stabilizes the enzyme for a subsequent heating cycle. nih.gov This phenomenon suggests a dynamic interplay between the inhibitor and the enzyme's conformational states.
Coagulation Pathway Serine Proteases
In addition to its effects on the fibrinolytic system, this compound and its derivatives also interact with serine proteases of the coagulation pathway.
Factor Xa (FXa) Inhibition by this compound
This compound is recognized as an inhibitor of Factor Xa (FXa), a critical serine protease in the coagulation cascade. ebi.ac.ukcellsystems.eu Research indicates that 1 mole of this compound can inhibit 0.34 moles of human Factor Xa. innov-research.com This demonstrates a direct inhibitory action on this key coagulation enzyme. The dansylated derivative, Dansyl-Glu-Gly-Arg-chloromethylketone, is also an effective irreversible inhibitor of Factor Xa. sigmaaldrich.comscbt.com
Interactive Data Table: Inhibition of Factor Xa
| Inhibitor | Molar Ratio (Inhibitor:Enzyme) for Inhibition | Reference |
| This compound | 1 : 0.34 | innov-research.com |
Modulation of Factor VIIa (FVIIa) Activity in Cell Models using Dansyl-Glu-Gly-Arg-chloromethylketone
The dansylated derivative, Dansyl-Glu-Gly-Arg-chloromethylketone, has been utilized in studies to probe the activity of Factor VIIa (FVIIa). While direct inhibition kinetics are not extensively detailed in the provided context, its use in functional assays provides insights into its modulatory effects. In cell-based models of the extrinsic coagulation pathway, concentrations of DEGR-Factor IXa (Factor IXa inhibited by Dansyl-Glu-Gly-Arg-chloromethylketone) greater than 100 nM are required to achieve 50% inhibition in Factor VII assays. nih.gov This suggests that while it can influence the pathway involving FVIIa, its potency in this regard is considerably lower than its effect on the intrinsic pathway. nih.gov The primary utility of this compound in such studies is as a tool to create an irreversible active-site-modified derivative of other coagulation factors, like Factor IXa, to then study their interactions within the coagulation cascade. nih.gov
Interactions with Thrombin (FIIa) and Related Coagulation Enzymes
This compound (GGACK), also known as EGR-CMK, is a synthetic tripeptide that acts as an irreversible inhibitor of certain serine proteases, particularly those involved in the coagulation cascade. Its structure, featuring an arginine residue at the P1 position, allows it to target enzymes that preferentially cleave peptide bonds C-terminal to arginine.
The primary target of GGACK within the coagulation system is Factor Xa (FXa). ebi.ac.uksigmaaldrich.com As a key component of the prothrombinase complex, FXa is responsible for the conversion of prothrombin to thrombin. GGACK irreversibly inhibits FXa, thereby disrupting the coagulation cascade. ebi.ac.uk The inhibition mechanism involves the chloromethylketone group, which alkylates the active site histidine residue of the enzyme. nih.gov Kinetic studies have determined the inhibition constant (Ki) of GGACK for Factor Xa to be 8.7 µM. caymanchem.com Another report indicates that one mole of GGACK inhibits 0.34 moles of human Factor Xa.
While GGACK is a well-documented inhibitor of FXa, its direct inhibitory activity against thrombin (Factor IIa) is less characterized in the literature. Arginine-containing peptide chloromethylketones are known to be potent thrombin inhibitors. nih.gov For instance, D-Phe-Pro-Arg-chloromethylketone (PPACK) is an extremely potent irreversible inhibitor of thrombin. nih.gov However, studies have shown that modifications to the peptide sequence upstream of the P1 arginine can significantly alter inhibitory potency. For example, extending the N-terminus of similar peptide chloromethylketones can reduce the inhibition constant by one to two orders of magnitude, highlighting the importance of interactions at the P2 and P3 sites. nih.gov While GGACK and the highly potent thrombin inhibitor PPACK have been used in combination as an effective anticoagulant in research settings, specific kinetic data such as kobs/[I] or Ki for the direct inhibition of thrombin by GGACK alone is not extensively reported. nih.gov
Table 1: Inhibition of Coagulation Enzymes by this compound
| Enzyme | Common Name | Inhibition Constant (Ki) | Notes |
| Coagulation Factor Xa | Stuart-Prower factor | 8.7 µM caymanchem.com | A potent, irreversible inhibitor. ebi.ac.uk |
| Thrombin | Factor IIa | Data not available | While related arginine chloromethylketones are potent inhibitors, specific kinetic data for GGACK is not well-documented. nih.gov |
Complement System Proteases
The complement system is a critical component of the innate immune response, and its activation is mediated by a cascade of serine proteases. The classical pathway is initiated by the C1 complex, which includes the proteases C1r and C1s. Activated C1s is responsible for cleaving complement components C4 and C2 to form the C3 convertase.
The natural regulator of C1s is the C1 inhibitor (C1-INH), a member of the serpin family. sigmaaldrich.com The substrate specificity of C1s involves cleavage after arginine or lysine (B10760008) residues. Given that this compound possesses an arginine residue at the P1 position, it is structurally suited to act as an inhibitor of C1s. The mechanism would be analogous to its inhibition of other trypsin-like serine proteases, where the inhibitor binds to the active site and the chloromethylketone moiety forms a covalent bond with a key histidine residue. nih.gov
However, despite this structural rationale, specific biochemical studies detailing the kinetics and direct inhibitory constants (e.g., Ki or IC₅₀) of this compound against C1s are not prominently featured in the available scientific literature. Research on C1s inhibition often utilizes other synthetic inhibitors or focuses on its natural regulation by C1-INH. nih.govnih.gov
Catalytic exosites are secondary binding sites on an enzyme, distinct from the active site, that contribute to substrate recognition and catalytic efficiency. While inhibitors that target active sites, such as this compound, are valuable tools for studying enzyme function, there is no direct evidence in the reviewed literature to suggest that GGACK has been used to probe catalytic exosites in complement enzymes. The study of exosites in proteases of the coagulation and complement systems has often involved other molecular tools, such as specific antibodies, peptide fragments, or site-directed mutagenesis of the enzyme itself. ebi.ac.uk
Other Identified Serine Protease Targets (e.g., Hepsin, Plasmin)
Beyond the coagulation and complement systems, this compound has been identified as an inhibitor of other critical serine proteases.
Hepsin: Hepsin is a type II transmembrane serine protease that is overexpressed in various cancers and plays a role in the progression of tumors. This compound is recognized as an irreversible covalent inhibitor of human hepsin. glpbio.combachem.com This inhibitory action makes it a useful chemical probe for studying the biological functions of hepsin.
Plasmin and Plasminogen Activators: The fibrinolytic system, which is responsible for the breakdown of blood clots, is primarily mediated by the serine protease plasmin. Plasmin is generated from its zymogen, plasminogen, by plasminogen activators. This compound is a potent inhibitor of urokinase-type plasminogen activator (uPA), a key enzyme in this activation process. ebi.ac.uknih.gov By inhibiting uPA, GGACK effectively prevents the generation of plasmin.
The interaction of GGACK with uPA is dependent on the molecular form of the enzyme. It irreversibly inhibits the two-chain form of uPA (tcu-PA) through a two-step reaction, whereas it acts as a competitive inhibitor for the single-chain form (scu-PA). nih.gov The x-ray crystal structure of uPA inactivated by this compound has been determined, providing a basis for the rational design of other uPA inhibitors. ebi.ac.uk
Table 2: Inhibition of Other Serine Proteases by this compound
| Target Enzyme | System | Inhibition Data | Mechanism/Type |
| Hepsin | Fibrinolytic/Tumor Microenvironment | - | Irreversible, covalent inhibitor. glpbio.combachem.com |
| Urokinase-type Plasminogen Activator (uPA) | Fibrinolytic | IC₅₀: 1 µM sigmaaldrich.comKi (tcu-PA): 5.0 x 10⁻⁶ M nih.govKi (scu-PA): 1.3 x 10⁻⁶ M nih.gov | Irreversible (two-chain form); Competitive (single-chain form). nih.gov |
Structural Biology Insights from H Glu Gly Arg Chloromethylketone Co Crystallization Studies
X-ray Crystallography of H-Glu-Gly-Arg-chloromethylketone Complexes
X-ray crystallography has provided atomic-level details of the interactions between this compound and various serine proteases. These studies have been pivotal in visualizing the architecture of the enzyme's active site and understanding the molecular basis of inhibition.
Another relevant structure is PDB entry 1BQY, which is the crystal structure of a plasminogen activator from the snake venom of Trimeresurus stejnegeri (TSV-PA) complexed with this compound. While not human uPA, TSV-PA is also a serine protease, and this structure provides comparative insights into the binding of the same inhibitor to a related enzyme.
| PDB ID | Enzyme | Resolution (Å) | Inhibitor |
|---|---|---|---|
| 1LMW | Human Urokinase-type Plasminogen Activator (uPA) | 2.50 | This compound |
| 1BQY | Trimeresurus stejnegeri Plasminogen Activator (TSV-PA) | 2.50 | This compound |
The crystal structure of the uPA:this compound complex (1LMW) reveals a well-defined active site cleft. The inhibitor binds in an extended conformation, occupying the S1, S2, and S3 subsites of the enzyme, which are crucial for substrate recognition and specificity nih.gov. The arginine residue of the inhibitor is anchored in the deep S1 specificity pocket, a hallmark of trypsin-like serine proteases that preferentially cleave after basic amino acid residues nih.gov.
The binding mode is characterized by a network of hydrogen bonds and electrostatic interactions between the inhibitor and the enzyme. The guanidinium (B1211019) group of the arginine residue forms a salt bridge with the carboxylate side chain of Asp189 at the bottom of the S1 pocket nih.gov. This interaction is a primary determinant of the inhibitor's specificity for uPA nih.gov. Further hydrogen bonds are observed between the inhibitor's backbone and the enzyme's main chain, mimicking the interactions of a natural substrate.
This compound is an irreversible inhibitor that acts as a reactive substrate analog. The chloromethylketone moiety is the "warhead" that forms a covalent bond with the active site residues. The catalytic triad (B1167595) of serine proteases, consisting of Ser195, His57, and Asp102, is responsible for peptide bond hydrolysis. In the case of chloromethylketone inhibitors, this catalytic machinery is hijacked to form an irreversible adduct.
The inhibition mechanism proceeds in two steps. First, the inhibitor binds to the active site, with its arginine side chain occupying the S1 pocket. This positions the chloromethylketone group in proximity to the catalytic residues. The catalytic His57, acting as a general base, deprotonates the hydroxyl group of Ser195. The resulting highly nucleophilic alkoxide ion of Ser195 attacks the carbonyl carbon of the chloromethylketone. This is followed by the alkylation of the Nε2 atom of His57 by the methylene (B1212753) carbon of the inhibitor, displacing the chlorine atom. This results in the formation of a stable tetrahedral hemiketal adduct, covalently linking the inhibitor to both Ser195 and His57 youtube.comyoutube.com. This covalent modification of the catalytic dyad renders the enzyme permanently inactive.
Role in Structure-Based Design of Serine Protease Inhibitors
The detailed structural information obtained from the co-crystal structures of this compound with serine proteases has been fundamental in the field of structure-based drug design. These structures provide a detailed blueprint of the enzyme's active site, highlighting key interactions that can be exploited for the design of new and improved inhibitors.
While peptidic inhibitors like this compound are valuable research tools, they often have poor pharmacokinetic properties, such as low oral bioavailability and rapid degradation, which limit their therapeutic potential. The structural insights from the uPA:this compound complex have guided the design of non-peptidic mimetics that retain the key binding interactions of the original peptide but have improved drug-like properties.
By understanding the precise orientation of the arginine side chain in the S1 pocket, medicinal chemists can design small, non-peptidic scaffolds that present a basic group, such as a guanidine (B92328) or amidine, in the same orientation to interact with Asp189. Furthermore, knowledge of the interactions in the S2 and S3 pockets allows for the design of molecules with substituents that can occupy these pockets and enhance binding affinity and selectivity.
The irreversible nature of chloromethylketone inhibitors can lead to off-target toxicity. The structural information from these complexes has also informed the design of reversible covalent inhibitors. By replacing the highly reactive chloromethylketone warhead with less reactive electrophiles, it is possible to design inhibitors that form a transient covalent bond with the active site serine. This can lead to inhibitors with a longer duration of action than non-covalent inhibitors but with a reduced risk of permanent off-target modification nih.govyoutube.com.
The co-crystal structure of uPA with this compound has provided a detailed map of the enzyme's substrate-binding subsites.
Conformational Dynamics and Allosteric Effects Revealed by Structural Studies
Co-crystallization studies of this compound with its target proteases, particularly urokinase-type plasminogen activator (uPA), have provided significant insights into the conformational dynamics and allosteric mechanisms that govern enzyme function. The binding of this irreversible inhibitor to the active site induces a cascade of structural changes that extend to distant regions of the enzyme, modulating its stability and flexibility.
More detailed insights into the dynamic effects of inhibitor binding have been elucidated through techniques such as hydrogen/deuterium (B1214612) exchange mass spectrometry (HDXMS). These studies, performed on the murine version of uPA (muPA), have demonstrated that the binding of this compound in the active site allosterically reduces the conformational flexibility of several distant loops. nih.gov This indicates a clear pathway of communication from the active site to other regions of the protein, a hallmark of allosteric regulation.
Specifically, the binding of the inhibitor leads to a notable decrease in deuterium incorporation in peptides corresponding to the 140s loop, the 170s loop, and the β9-strand. nih.gov These regions are not in direct contact with the inhibitor, yet their reduced flexibility points to a global stabilization of the enzyme's conformation upon active site occupancy. The 140s loop, in particular, is known to be highly flexible in many serine proteases, and its stabilization is a common feature of ligand binding in the active site. nih.gov The observed reduction in dynamics in these distal areas suggests that this compound does not simply block the active site but also shifts the conformational equilibrium of the entire catalytic domain towards a more rigid and stable state.
This allosteric stabilization is a key aspect of the inhibitor's mechanism. Trypsin-like serine proteases, including uPA, exist as an ensemble of conformations that are in constant flux between active and inactive states. nih.gov By binding covalently to the active site, this compound effectively traps the enzyme in a conformation that, while inactive, is structurally ordered. This induced conformational ordering extends from the active site to distal loops, providing a clear example of how a small molecule can modulate the dynamic landscape of a protein. nih.gov
The table below summarizes the findings from hydrogen/deuterium exchange mass spectrometry studies, detailing the specific regions of murine urokinase-type plasminogen activator (muPA) that experience a reduction in conformational flexibility upon binding of this compound.
| Protein Region | Residue Range | Observed Effect | Significance |
|---|---|---|---|
| 140s Loop | 136-159 | Decreased Deuterium Incorporation | Allosteric stabilization of a flexible loop distant from the active site. |
| 170s Loop | 160-175 | Decreased Deuterium Incorporation | Reduction in flexibility of a loop involved in substrate interaction and allosteric regulation. |
| β9-Strand | 176-182 | Decreased Deuterium Incorporation | Stabilization of a core structural element, indicating a global conformational effect. |
These findings underscore the importance of considering not just the static interactions at the active site but also the broader effects on protein dynamics when studying enzyme inhibition. The co-crystallization and solution-phase studies of this compound with uPA have been instrumental in revealing the intricate network of allosteric communication that dictates the enzyme's structural and functional state.
Applications of H Glu Gly Arg Chloromethylketone As a Biochemical and Molecular Research Probe
In Vitro Enzyme Activity Assays and Kinetic Studies
H-Glu-Gly-Arg-chloromethylketone, also known as GGACK or EGR-CMK, is extensively used in in vitro settings to study the kinetics and activity of its target proteases. chemimpex.combachem.com Its irreversible mode of action, through the alkylation of the active-site histidine residue, makes it a powerful probe for quantifying enzyme function and inhibition. nih.gov
Quantification of Protease Activity and Inhibition Constants
The interaction of this compound with its target proteases can be precisely quantified through kinetic studies. For instance, the inhibition of the two-chain form of urokinase-type plasminogen activator (tcu-PA) by this chloromethylketone follows a two-step reaction mechanism. This interaction is characterized by an initial reversible binding, described by the inhibition constant (Ki), followed by an irreversible covalent modification, defined by the rate constant (k2). nih.gov
A kinetic analysis of this interaction has yielded a Ki value of 5.0 x 10⁻⁶ M and a k2 value of 0.05 s⁻¹. nih.gov Such data are crucial for understanding the efficiency and mechanism of inhibition. The apparent second-order rate constant for the alkylation of urokinase's active-site histidine is approximately 10⁴ M⁻¹s⁻¹. nih.gov Furthermore, the inhibitory activity against other proteases, such as Human Factor Xa, has also been quantified, with one mole of the inhibitor being able to inhibit 0.34 moles of the enzyme. nih.gov These quantitative measures are fundamental for standardizing experimental conditions and interpreting results in studies focusing on the roles of these proteases.
Table 1: Kinetic and Inhibitory Parameters of this compound
| Parameter | Value | Target Enzyme | Reference |
|---|---|---|---|
| Inhibition Constant (Ki) | 5.0 µM | Two-chain urokinase-type plasminogen activator (tcu-PA) | nih.gov |
| Rate of Inactivation (k2) | 0.05 s⁻¹ | Two-chain urokinase-type plasminogen activator (tcu-PA) | nih.gov |
| Apparent Second-order Rate Constant | ~10⁴ M⁻¹s⁻¹ | Urokinase | nih.gov |
| Stoichiometry of Inhibition | 1 mole inhibits 0.34 moles | Human Factor Xa | nih.gov |
Use in Specific Active Site Titration and Inhibition Assays (e.g., ELISA)
This compound is employed for the active site titration of its target proteases. This technique allows for the determination of the concentration of active enzyme molecules in a sample. By covalently binding to the active site, the inhibitor effectively "blocks" the enzyme. This active site-blocked protein can then be used in various binding assays, such as Surface Plasmon Resonance (SPR), to study interactions with other molecules without the complication of catalytic activity. ebi.ac.uk
While specific ELISA (Enzyme-Linked Immunosorbent Assay) protocols detailing the use of this compound for quantifying inhibition are not extensively documented in readily available literature, the principle of its application is clear. In a competitive ELISA format, the inhibitor could be used to compete with a labeled substrate for binding to the protease, allowing for the quantification of inhibitory activity. More commonly, ELISAs are used to measure the levels of the protease itself (e.g., uPA) or complexes of the protease with its receptor (uPA:uPAR) in biological samples like tumor extracts. rndsystems.comnih.gov In such assays, this compound can serve as a crucial control to ensure that the detected signal is dependent on the active conformation of the enzyme.
Cell-Based Research Models
The application of this compound extends to cell-based models, where it is instrumental in elucidating the roles of its target proteases in complex cellular processes. Its ability to specifically inhibit extracellular and cell-surface proteases makes it a valuable probe in cell biology.
Investigating Protease Roles in Cellular Signaling Pathways (e.g., Calcium Oscillations)
Emerging research has highlighted the role of proteases like urokinase in transmembrane signaling. For instance, uPA, through its interaction with the urokinase receptor (uPAR), can trigger intracellular signaling cascades. One such pathway involves the release of calcium (Ca²⁺) from intracellular stores. nih.gov Studies have shown that uPA can activate Ca²⁺-dependent potassium channels in certain cell types by stimulating the production of inositol (B14025) trisphosphate (InsP₃), which in turn liberates Ca²⁺ from the endoplasmic reticulum. nih.gov
This compound can be a critical tool in these investigations. By specifically inhibiting the catalytic activity of uPA, researchers can determine whether the observed signaling events, such as calcium oscillations, are dependent on the proteolytic function of the enzyme or are mediated through non-proteolytic interactions of the uPA-uPAR complex. This allows for the dissection of the catalytic versus non-catalytic roles of uPA in cellular signaling.
Analysis of Proteolytic Activity in Cell Culture Media and Lysates
Determining the activity of specific proteases in complex biological mixtures like cell culture media and cell lysates is a common challenge in research. This compound, due to its high specificity for proteases like uPA, can be used to identify and quantify the activity of these enzymes in such samples. Current time information in Merrimack County, US.
By adding the inhibitor to a lysate or culture medium and measuring the subsequent decrease in the cleavage of a known substrate, the contribution of the target protease to the total proteolytic activity can be determined. This approach is particularly useful for distinguishing the activity of uPA from that of other proteases that may be present. Furthermore, active site-directed probes, a class of molecules to which this compound belongs, can be modified with reporter tags (e.g., biotin) to allow for the visualization and isolation of active protease molecules from complex mixtures. Current time information in Merrimack County, US. This enables a more direct analysis of the proteolytic content of cellular compartments or secretions.
Studies on Cell Migration and Invasion in Relation to Protease Activity
The urokinase-type plasminogen activator system is strongly implicated in processes of cell migration and invasion, which are fundamental to both normal physiological events and pathological conditions like cancer metastasis. nih.govnih.gov uPA, by converting plasminogen to the broad-spectrum protease plasmin, facilitates the degradation of the extracellular matrix, a crucial step in cell movement through tissues. nih.gov
This compound is an invaluable probe in studying these phenomena. In cell migration assays (e.g., wound healing or transwell assays) and invasion assays (e.g., Matrigel invasion assays), this inhibitor can be used to specifically block the activity of uPA. sigmaaldrich.com By observing a reduction in cell migration or invasion in the presence of the inhibitor, researchers can directly attribute these processes to the proteolytic activity of uPA. For example, in a Matrigel invasion assay, cancer cells are seeded on a layer of reconstituted basement membrane. The ability of the cells to invade through this matrix can be quantified, and the addition of this compound would be expected to significantly reduce the invasive capacity of cells that rely on the uPA system. sigmaaldrich.com Such studies are critical for understanding the molecular mechanisms of cancer progression and for evaluating the potential of protease inhibitors as therapeutic agents.
Future Directions in H Glu Gly Arg Chloromethylketone Research
Exploring Novel Serine Protease Targets and Specificity Profiling
H-Glu-Gly-Arg-chloromethylketone is a potent inhibitor of several key serine proteases involved in physiological and pathological processes. Its primary targets include Factor Xa, a critical enzyme in the blood coagulation cascade, and urokinase-type plasminogen activator (uPA), which is involved in fibrinolysis and tissue remodeling. cellsystems.eucaymanchem.comsigmaaldrich.com It is also known to be an irreversible covalent inhibitor of human hepsin. glpbio.com
The specificity of GGACK is conferred by its peptide sequence (Glu-Gly-Arg), which is recognized by trypsin-like serine proteases that preferentially cleave after a basic amino acid residue like arginine (Arg). The irreversible nature of the inhibition occurs as the inhibitor alkylates the active-site histidine of the target enzyme. nih.gov
Future research is focused on comprehensively profiling the specificity of GGACK against a wider array of the human "degradome," which includes hundreds of proteases. nih.gov Dysregulated protease activity is linked to numerous diseases, making it crucial to understand the full spectrum of a probe's targets and off-targets. nih.gov Kinetic studies are central to this effort. For instance, the inhibition of two-chain urokinase-type plasminogen activator (tcu-PA) by GGACK is an irreversible, two-step reaction, whereas its interaction with the single-chain form (scu-PA) is reversible and competitive. nih.gov Detailed kinetic analysis across a panel of proteases will help to identify novel targets and better characterize its inhibitory mechanism, which is essential for its use as a precise research tool.
Table 1: Known Serine Protease Targets of this compound
| Target Enzyme | Common Abbreviation | Biological Process | Inhibition Constant / IC₅₀ | Reference |
|---|---|---|---|---|
| Factor Xa | FXa | Blood Coagulation | Ki = 8.7 µM | caymanchem.com |
| Urokinase-type Plasminogen Activator | uPA | Fibrinolysis, Tissue Remodeling | Ki = 1.8 µM / IC₅₀ ≈ 1 µM | caymanchem.comsigmaaldrich.com |
| Hepsin | Cellular Growth and Motility | Not specified | glpbio.com | |
| Two-chain uPA | tcu-PA | Plasminogen Activation | Ki = 5.0 µM, k₂ = 0.05 s⁻¹ | nih.gov |
| Single-chain uPA | scu-PA | Plasminogen Activation (zymogen) | Ki = 1.3 µM (competitive) | nih.gov |
Advancements in Synthetic Methodologies for Chloromethylketone Derivatives
The synthesis of peptidyl chloromethylketones traditionally involves multi-step solution-phase chemistry. However, modern advancements are streamlining this process, with a significant focus on solid-phase peptide synthesis (SPPS). SPPS offers numerous advantages, including the elimination of lengthy purification steps after each coupling reaction, making the process more efficient. jacsdirectory.com
Future synthetic strategies for GGACK and its derivatives are likely to leverage innovations in SPPS. rsc.org This includes the use of advanced resins, such as 2-chlorotrityl chloride resin, which are well-suited for building peptide-like molecules. jacsdirectory.com Methodologies are also being developed for the direct chemical modification of the C-terminus on the solid support to generate the chloromethylketone group. google.com This "inverse" (N-to-C) synthesis approach provides a versatile carboxyl group that can be modified to create not only chloromethylketones but also other reactive groups like aldehydes. google.com Furthermore, techniques like microwave-assisted synthesis can accelerate reaction times and improve yields, making the production of these specialized probes more accessible. nih.gov
Integration with Advanced Structural Biology Techniques (e.g., Cryo-EM, Molecular Dynamics Simulations)
The combination of potent, irreversible inhibitors like this compound with high-resolution structural biology techniques offers a powerful approach to understanding enzyme function and inhibition.
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has become a revolutionary tool in structural biology, capable of determining the structures of protein complexes at near-atomic resolution. mdpi.com Covalently binding inhibitors like GGACK are ideal for trapping a protease in a stable, inhibited conformation. This allows for the structural visualization of the enzyme-inhibitor complex, revealing the precise interactions within the active site. Such structures are invaluable for understanding the basis of inhibitor specificity and for the structure-guided design of new, more potent, or selective inhibitors. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a computational lens to view the dynamic nature of protein-ligand interactions over time. youtube.comsissa.it These simulations can model the process of GGACK binding to a target protease, revealing the conformational changes that occur in both the enzyme and the inhibitor. nih.govnih.gov By calculating binding energies and analyzing interaction networks, MD simulations can identify key residues responsible for the stability of the complex. nih.govresearchgate.net This dynamic information complements the static pictures provided by Cryo-EM or X-ray crystallography and is crucial for a complete understanding of the inhibition mechanism. nih.gov
Development of Advanced Research Probes Based on this compound Scaffolds
The this compound scaffold is an excellent starting point for the development of sophisticated activity-based probes (ABPs). nih.govfrontiersin.org ABPs are chemical tools that covalently bind to the active form of an enzyme, allowing for its detection, quantification, and functional characterization within complex biological samples. nih.govfrontiersin.org
The future in this area involves modifying the GGACK peptide with various reporter tags. cellsystems.eu These modifications can include:
Fluorescent Dyes: Attaching a fluorophore to the GGACK scaffold would enable the direct visualization of active protease localization and dynamics within living cells using advanced microscopy techniques.
Biotin Tags: Biotinylated GGACK can be used for affinity purification. cellsystems.eu After reacting with its target proteases in a cell lysate, the resulting biotin-labeled enzyme-inhibitor complexes can be captured on avidin-coated beads, allowing for the identification of the enzyme via mass spectrometry. cellsystems.eu This is a powerful method for activity-based protein profiling (ABPP). rsc.org
"Clickable" Tags: Incorporating small, bio-orthogonal handles (like alkynes or azides) allows for "click chemistry" ligation. This enables a two-step labeling process where the probe first reacts with its target, followed by the attachment of a reporter molecule, offering greater flexibility and sensitivity. frontiersin.org
These advanced probes will be instrumental in dissecting the precise roles of GGACK-sensitive proteases in health and disease, identifying new drug targets, and potentially serving as theranostic agents that can both diagnose and treat diseases characterized by aberrant protease activity. nih.gov
Q & A
Basic Research Questions
Q. How is H-Glu-Gly-Arg-chloromethylketone synthesized and characterized in experimental settings?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by chloromethylketone modification using alkylation reagents like bromomethyl ketones. Characterization requires HPLC purification, mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation, and NMR spectroscopy to verify structural integrity. For reproducible results, protocols must specify reaction conditions (e.g., solvent, temperature, protecting groups) and purity thresholds (>95% by HPLC) .
Q. What structural features of this compound enable its specificity as a serine protease inhibitor?
- Methodological Answer : The inhibitor’s specificity arises from its interaction with the enzyme’s active site. The chloromethylketone group forms a covalent bond with the catalytic serine, while the tripeptide backbone (Glu-Gly-Arg) mimics natural substrates. X-ray crystallography studies reveal that hydrophobic residues (e.g., Trp215, Ile174 in thrombin) create a "cage" around the inhibitor’s arginine side chain, enhancing binding affinity .
Q. How do researchers validate the inhibitory activity of this compound in enzymatic assays?
- Methodological Answer : Activity is validated via kinetic assays measuring residual enzyme activity after inhibitor incubation. For thrombin, fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC) are used to monitor cleavage rates. IC50 values are calculated from dose-response curves, and specificity is confirmed by testing against related proteases (e.g., trypsin, factor Xa). Controls must include pre-incubation with irreversible inhibitors to distinguish covalent binding from competitive inhibition .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound across thrombin isoforms?
- Methodological Answer : Discrepancies may arise from isoform-specific structural variations (e.g., γ-thrombin vs. α-thrombin). To address this, use isothermal titration calorimetry (ITC) to measure binding thermodynamics and compare crystal structures of inhibitor complexes across isoforms. For example, the Tyr-Pro-Pro-Trp insertion loop in α-thrombin (residues 60A–60D) narrows the active site, altering accessibility compared to γ-thrombin .
Q. What experimental strategies mitigate off-target effects of this compound in cellular models?
- Methodological Answer : Off-target effects are minimized by (1) using cell-permeable protease inhibitors (e.g., E64d) to block non-specific protease activity, and (2) conducting competitive ABPP (activity-based protein profiling) with biotinylated probes to identify unintended targets. Dose-response studies in protease-knockout cell lines further validate specificity .
Q. How do researchers design crystallographic studies to analyze this compound-protein complexes with high resolution?
- Methodological Answer : High-resolution crystallography requires optimized protein-inhibitor stoichiometry (1:1.2 molar ratio) and crystallization conditions (e.g., PEG 8000, pH 5.5–6.5). Data collection at synchrotron facilities (λ = 1.0 Å) improves resolution. Refinement using programs like PHENIX or REFMAC5 incorporates anisotropic B-factors and validates geometry with Ramachandran plots (>90% residues in favored regions). The Tyr60A-Trp60D loop’s conformation must be carefully modeled due to its flexibility .
Q. What computational methods complement experimental data to predict this compound’s interaction with novel proteases?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding poses using homology models of target proteases. Molecular dynamics (MD) simulations (50–100 ns) assess stability of the covalent adduct, with emphasis on hydrogen bonding (e.g., Arg’s guanidinium group with Asp189) and solvent accessibility of the chloromethylketone moiety. Free-energy perturbation (FEP) calculations quantify binding energy differences between protease variants .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s efficacy in fibrinogen vs. platelet activation assays?
- Methodological Answer : Contradictions may stem from assay conditions (e.g., calcium concentration, platelet preparation methods). Use standardized protocols (e.g., turbidimetric fibrinogen clotting assays vs. flow cytometry for platelet P-selectin expression). Cross-validate results with thrombin mutants lacking exosite I (e.g., Δ146–149e), which is critical for fibrinogen binding but not platelet activation .
Q. Why do some studies report irreversible inhibition while others suggest reversible binding for similar chloromethylketone inhibitors?
- Methodological Answer : Reversibility depends on reaction kinetics and assay duration. Pre-incubate the inhibitor with the enzyme for varying times (5–60 min) before adding substrate. Use stopped-flow kinetics to measure the acylation rate (k2) and deacylation half-life. Irreversible inhibitors exhibit time-dependent inactivation and linear semilog plots of residual activity vs. pre-incubation time .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
